The Versatile Role of Undec-10-ynylamine in Modern Research: A Technical Guide
The Versatile Role of Undec-10-ynylamine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Undec-10-ynylamine, a bifunctional linker molecule, is emerging as a powerful tool in chemical biology, drug development, and proteomics. Its unique structure, featuring a terminal alkyne group on one end of an eleven-carbon chain and a primary amine on the other, allows for precise and versatile bioconjugation strategies. This guide provides an in-depth look at the applications, experimental protocols, and underlying principles of utilizing Undec-1-ynylamine and similar alkyne-amine linkers in research.
Core Applications in Research
The primary utility of Undec-10-ynylamine lies in its ability to act as a molecular bridge, covalently connecting different molecules of interest. The terminal alkyne serves as a "handle" for bioorthogonal "click chemistry" reactions, while the terminal amine provides a reactive site for traditional bioconjugation methods.
1. Bioconjugation and Labeling: The most prominent application is in the labeling of biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The amine group can be readily coupled to a biomolecule, for instance, by forming a stable amide bond with a carboxylic acid group on a protein. This introduces the alkyne functionality onto the biomolecule, which can then be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) via click chemistry.[3][4] This two-step approach offers high specificity and efficiency.[5]
2. Proteomics and Activity-Based Protein Profiling (ABPP): In proteomics, Undec-10-ynylamine can be incorporated into probes designed to bind to specific classes of enzymes or proteins.[3] After the probe binds to its target, the alkyne group can be used to attach a biotin tag. This allows for the selective enrichment of the target protein from a complex cellular lysate using streptavidin-coated beads, followed by identification and quantification via mass spectrometry.[5]
3. Drug Development and Delivery: The modular nature of Undec-10-ynylamine makes it a valuable component in the construction of complex drug conjugates, such as antibody-drug conjugates (ADCs).[6] The linker can be used to attach a cytotoxic drug to an antibody, which then directs the drug specifically to cancer cells. The long carbon chain of the undecyl group can also influence the solubility and pharmacokinetic properties of the resulting conjugate.
4. Surface Functionalization: The amine or alkyne group can be used to immobilize biomolecules onto surfaces, such as those of microarrays or nanoparticles, for diagnostic and screening applications.
Key Chemical Reactions: Click Chemistry
The terminal alkyne of Undec-10-ynylamine is primarily utilized in two types of click chemistry reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that forms a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[5][7] It is characterized by fast kinetics, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne instead of a terminal alkyne.[9][10][11] While Undec-10-ynylamine itself is not a strained alkyne, it can be reacted with an azide-modified biomolecule in the presence of a strained cyclooctyne reporter. The primary advantage of SPAAC is its bioorthogonality, as it avoids the use of a potentially cytotoxic copper catalyst, making it suitable for experiments in living cells and organisms.[12][13]
Quantitative Data
The efficiency of click chemistry reactions is a key factor in their widespread adoption. The following table summarizes typical quantitative data associated with these reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Rate | High (Rate acceleration of 107 to 108 compared to uncatalyzed reaction) | Moderate to High (dependent on the strain of the cyclooctyne) | [7] |
| Typical Yield | > 95% | > 90% | [14][15] |
| Copper Catalyst | Required (e.g., CuSO4 with a reducing agent like sodium ascorbate) | Not required | [7][13] |
| Biocompatibility | Can be cytotoxic due to copper, but ligands can mitigate this | High, suitable for live-cell imaging | [8][12] |
| Regioselectivity | High (typically forms the 1,4-disubstituted triazole) | High | [7] |
Experimental Protocols
Protocol 1: Labeling of a Protein with a Fluorescent Dye using Undec-10-ynylamine and CuAAC
This protocol describes a two-step process: first, the attachment of Undec-10-ynylamine to a protein, and second, the click reaction with a fluorescent azide.
Materials:
-
Protein of interest with accessible carboxylic acid groups
-
Undec-10-ynylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Labeling Buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column
Methodology:
-
Protein Activation:
-
Dissolve the protein in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation with Undec-10-ynylamine:
-
Add a 50-fold molar excess of Undec-10-ynylamine to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Remove excess unconjugated linker using a desalting column, exchanging the buffer to Labeling Buffer.
-
-
CuAAC Click Reaction:
-
Prepare a fresh solution of the click-chemistry catalyst by premixing CuSO4 and the copper-chelating ligand in a 1:5 molar ratio.
-
To the alkyne-modified protein, add a 10-fold molar excess of the azide-functionalized fluorescent dye.
-
Add the copper catalyst solution to a final concentration of 1 mM.
-
Initiate the reaction by adding a 20-fold molar excess of freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove excess dye and catalyst by passing the reaction mixture through a desalting column.
-
Confirm labeling efficiency by UV-Vis spectroscopy or fluorescence imaging.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for protein labeling using Undec-10-ynylamine.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 点击化学试剂概述 [sigmaaldrich.com]
- 5. bioclone.net [bioclone.net]
- 6. insightaceanalytic.com [insightaceanalytic.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcmarot.com [jcmarot.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. m.youtube.com [m.youtube.com]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Probing the limits of Q-tag bioconjugation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
